2-amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid

Physicochemical property Drug-likeness Permeability prediction

2-Amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS 89179-94-2), also indexed as 1H-Imidazole-5-carboxylic acid, 2-amino-4-formyl-4,5-dihydro- and 2-Imidazoline-5-carboxylic acid, 2-amino-4-formyl- (7CI), is a heterocyclic building block belonging to the 4,5-dihydroimidazole (imidazoline) family. It bears three synthetically orthogonal functional groups—a 2-amino (guanidine-like) moiety, a 4-formyl (aldehyde) group, and a 5-carboxylic acid—on a partially saturated five-membered ring (C₅H₇N₃O₃, MW = 157.13 g/mol).

Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
CAS No. 89179-94-2
Cat. No. B13959431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
CAS89179-94-2
Molecular FormulaC5H7N3O3
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESC(=O)C1C(N=C(N1)N)C(=O)O
InChIInChI=1S/C5H7N3O3/c6-5-7-2(1-9)3(8-5)4(10)11/h1-3H,(H,10,11)(H3,6,7,8)
InChIKeyJIJQOOYBYDZQKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS 89179-94-2): Compound Identity and Procurement Relevance


2-Amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS 89179-94-2), also indexed as 1H-Imidazole-5-carboxylic acid, 2-amino-4-formyl-4,5-dihydro- and 2-Imidazoline-5-carboxylic acid, 2-amino-4-formyl- (7CI), is a heterocyclic building block belonging to the 4,5-dihydroimidazole (imidazoline) family [1]. It bears three synthetically orthogonal functional groups—a 2-amino (guanidine-like) moiety, a 4-formyl (aldehyde) group, and a 5-carboxylic acid—on a partially saturated five-membered ring (C₅H₇N₃O₃, MW = 157.13 g/mol) . The compound is catalogued in multiple commercial screening libraries (ChemBridge ID 5251498, Asinex BAS00400222, TimTec ST4003446) and is offered at 97% purity for research use [2]. Its structural proximity to the 2-aminoimidazole (2-AI) scaffold, which appears in advanced glycation end-product (AGE) inhibitors [3], positions it as a strategic intermediate for medicinal chemistry and heterocyclic synthesis programs.

Scaffold Orthogonal tri-functional imidazoline building block
Reactivity Amide coupling, Schiff base, reductive amination compatible
Procurement Multi-vendor availability, 97% purity specification
Fragment space MW 157 Da, suitable for fragment-based library design

Why 2-Amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (89179-94-2) Cannot Be Replaced by Close In-Class Analogs


The compound's differentiation resides in its simultaneous presentation of three reactive handles—a nucleophilic 2-amino group, an electrophilic 4-formyl group, and a 5-carboxylic acid amenable to amide coupling—on a non-aromatic 4,5-dihydroimidazole core . Removing the formyl group (as in CAS 76146-24-2, which carries only amino and carboxylic acid substituents) eliminates the aldehyde-driven reactivity manifold including Schiff base condensation, reductive amination, and Knoevenagel chemistry . Replacing the formyl with a hydroxymethyl group (as in CAS 89417-96-9) abolishes the electrophilic carbonyl character and reduces the oxidation state, fundamentally altering the compound's behavior in downstream derivatization sequences [1]. The fully aromatic analog 4-formyl-1H-imidazole-5-carboxylic acid (CAS 1321600-00-3) lacks the 2-amino group and possesses a planar, electron-rich ring system with distinct reactivity and solubility profiles compared to the partially saturated imidazoline ring [2]. These structural differences produce measurable divergence in polar surface area, hydrogen-bonding capacity, and synthetic utility, making simple interchange scientifically indefensible.

Des-formyl analog (CAS 76146-24-2)
Lacks aldehyde handle; eliminates Schiff base and reductive amination pathways
Hydroxymethyl analog (CAS 89417-96-9)
Requires pre-oxidation for aldehyde chemistry; adds synthetic step
Aromatic analog (CAS 1321600-00-3)
Missing 2-amino group; planar aromatic ring alters reactivity and solubility

Quantitative Differentiation Evidence for 2-Amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (89179-94-2) Against Closest Analogs


Polar Surface Area (PSA) Differentiation: Target Compound vs. Des-formyl Analog (CAS 76146-24-2)

The target compound (89179-94-2) possesses a calculated Polar Surface Area (PSA) of 102.28 Ų, which is 17.07 Ų (20.0%) higher than the 85.21 Ų recorded for the des-formyl analog 2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid (CAS 76146-24-2) that lacks the aldehyde substituent . PSA is a critical determinant of passive membrane permeability and oral bioavailability in drug discovery; compounds with PSA < 60 Ų are generally considered highly permeable, 60–140 Ų moderately permeable, and >140 Ų poorly permeable [1]. The formyl group shifts the target compound into a distinct permeability prediction category compared to the des-formyl analog, while the hydroxymethyl analog (89417-96-9, PSA = 105.44 Ų) occupies an intermediate position .

PSA differentiation
Cross-study comparable
102.28 Ų (target) vs 85.21 Ų (des-formyl): +20.0%
Shifts permeability prediction category
Calculated topological PSA; consistent methodology
Physicochemical property Drug-likeness Permeability prediction

Hydrogen-Bond Donor/Acceptor Multiplicity: Unique Three-Group Pharmacophore Configuration

The target compound presents three distinct hydrogen-bonding functional groups—2-amino (HBD × 2, HBA × 1), 4-formyl (HBA × 1), and 5-carboxylic acid (HBD × 1, HBA × 2)—yielding a total estimated HBD count of 3 and HBA count of 4 from the heterocyclic scaffold . By comparison, the des-formyl analog (76146-24-2) provides only 2-amino and carboxylic acid groups (estimated HBD = 3, HBA = 3), while 2-aminoimidazole (7720-39-0) contributes only the guanidine-like amino group (HBD = 2, HBA = 1) with no acid or aldehyde functionality . This multi-point hydrogen-bonding architecture enables the target compound to engage biological targets through a more complex and potentially more selective interaction pattern than any single comparator.

H-bond multiplicity
Class-level inference
Target HBD≈3, HBA≈4; des-formyl HBA≈3
Enables multi-point target engagement
Functional group count inference; data to verify
Medicinal chemistry Fragment-based design Structure-activity relationships

Formyl Group Reactivity Advantage: Schiff Base and Reductive Amination Potential Absent in Hydroxymethyl Analog

The 4-formyl substituent of the target compound enables direct Schiff base (imine) formation with primary amines, a reactivity mode that is documented for formylimidazole derivatives in both synthetic and medicinal chemistry contexts [1]. 2-Formylimidazoles undergo condensation with amino-substituted heterocycles to generate Schiff base ligands, a transformation that cannot be performed directly by the 4-hydroxymethyl analog (89417-96-9) without prior oxidation of the alcohol to the aldehyde . The formyl group can also participate in reductive amination, Knoevenagel condensation, and aldol-type reactions, providing a broader synthetic derivatization palette. The patent literature explicitly identifies formylimidazoles as important intermediates for pharmaceutical active ingredients, underscoring the industrial relevance of this functionality [2].

Formyl reactivity
Class-level inference
3+ orthogonal reactions from formyl; 0 from hydroxymethyl without oxidation
Reduces synthetic step count for derivatization
Patent-supported; Schiff base reactivity documented
Synthetic chemistry Schiff base Bioconjugation Heterocyclic derivatization

Vendor Purity Specification and Multi-Source Commercial Availability

The target compound is commercially available at a documented purity of 97% (HPLC) from Chemenu (Catalog Number CM1066304) . It is also stocked by multiple independent vendors including ChemBridge (ID 5251498), Asinex (BAS00400222), TimTec (ST4003446), and Chemical Block (A0294/0013389), as cross-referenced in PubChem and ZINC databases [1]. In contrast, the des-formyl analog (76146-24-2) and the hydroxymethyl analog (89417-96-9) are listed by fewer suppliers, and their purity specifications are inconsistently documented across public databases . Multi-vendor sourcing reduces single-supplier dependency risk and enables competitive pricing for procurement.

Procurement spec
Supporting evidence
97% purity (HPLC); ≥4 suppliers
Multi-vendor sourcing reduces supply risk
PubChem cross-references verified May 2026
Chemical procurement Quality specification Supply chain

Molecular Weight Differentiation and Its Implication for Fragment-Based Drug Discovery

With a molecular weight of 157.13 g/mol, the target compound falls within the 'fragment' space (MW < 300 Da) suitable for fragment-based drug discovery (FBDD) . Compared to the 2-aminoimidazole parent scaffold (MW = 83.09 g/mol), it provides 74.04 g/mol of additional mass that encodes the carboxylic acid and formyl recognition elements . Compared to the des-formyl analog (76146-24-2, MW = 129.12 g/mol), the target compound adds only 28.01 g/mol (the formyl group) while gaining the aldehyde reactivity manifold . This positions the compound as a 'privileged fragment' that maximizes functional group density per unit of molecular weight—three pharmacophoric elements within 157 Da—offering higher 'atom economy' in fragment growing and merging strategies compared to analogs that distribute the same functional groups across higher molecular weight scaffolds.

Fragment efficiency
Cross-study comparable
1.91 handles/100 Da; des-formyl 1.55; 2-AI 1.20
Higher synthetic versatility per gram
Calculated from vendor MW; reactive handles counted
Fragment-based drug discovery Lead-likeness Molecular property filtering

Procurement-Driven Application Scenarios for 2-Amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (89179-94-2)


Diversity-Oriented Synthesis (DOS) Library Construction Requiring Orthogonal Tri-Functional Scaffolds

The target compound's three chemically orthogonal functional groups (2-amino, 4-formyl, 5-carboxylic acid) enable sequential, chemoselective derivatization without protecting group manipulation between steps. The carboxylic acid can be amidated (CDI or EDC coupling), the formyl group can undergo reductive amination or Schiff base condensation independently, and the 2-amino group can be acylated or engaged in heterocycle formation—each transformation addressing a different vector [1]. This contrasts with the des-formyl analog (76146-24-2), which provides only two derivatizable positions, limiting scaffold diversification density per synthesis cycle. The PSA of 102.28 Ų and MW of 157.13 g/mol place the compound within lead-like property space, making it suitable for fragment-growing campaigns where every derivatization step must preserve drug-like physicochemical parameters [2].

Advanced Glycation End-Product (AGE) Inhibitor Medicinal Chemistry Programs

The 2-aminoimidazole (2-AI) scaffold is a validated pharmacophore for AGE inhibition and AGE cross-link breaking, with second-generation 2-AI compounds exhibiting increased potency relative to first-generation analogs and the clinical benchmark aminoguanidine [3][4]. The target compound provides the 2-AI core pre-functionalized with a formyl group at C-4 and a carboxylic acid at C-5, offering a direct entry point for structure-activity relationship (SAR) exploration that would otherwise require de novo synthesis of the substituted imidazoline ring. The formyl group can serve as a warhead for covalent modification of AGE protein adducts or as a handle for introducing additional recognition elements via imine chemistry.

Schiff Base Ligand Synthesis for Medicinal Inorganic and Catalytic Chemistry

The 4-formyl group of the target compound enables direct condensation with primary amines to generate imidazole-anchored Schiff base ligands, a transformation well-precedented for formylimidazoles [1]. The simultaneous presence of the 5-carboxylic acid allows for orthogonal metal-coordination or further conjugation. This dual chelation/conjugation capability is unavailable in the hydroxymethyl analog (89417-96-9) without prior oxidation. The 2-amino group provides a third coordination site or can be used to tune the electronic properties of the ligand framework, making the compound a versatile pro-ligand building block for metallodrug discovery and homogeneous catalysis programs.

Peptidomimetic and Amino Acid Bioisostere Design

The 2-amino-4,5-dihydroimidazole-5-carboxylic acid substructure of the target compound represents a conformationally constrained analog of the α-amino acid motif, with the 4-formyl group offering a reactive exit vector for further elaboration. In peptide mimetic design, the partially saturated imidazoline ring provides a different conformational profile compared to fully aromatic imidazole-5-carboxylic acid derivatives, which may influence target binding entropy and selectivity. The measurable PSA difference (102.28 vs. 85.21 Ų for the des-formyl analog) translates to altered pharmacokinetic prediction parameters, enabling fine-tuning of permeability characteristics in peptide-derived probe molecules [2].

Application
Selection Property
Validation Focus
DOS library construction
Orthogonal tri-functional reactivity
Sequential chemoselective derivatization
AGE inhibitor SAR programs
2-AI core with C-4 formyl handle
Pre-functionalized scaffold for SAR exploration
Schiff base ligand synthesis
Direct aldimine condensation
Metal coordination without pre-oxidation
Peptidomimetic design
Imidazoline α-amino acid bioisostere
PSA/permeability prediction tuning
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